molecular formula C12H8F3N B13482052 2,3-Difluoro-5-(3-fluorophenyl)aniline

2,3-Difluoro-5-(3-fluorophenyl)aniline

Cat. No.: B13482052
M. Wt: 223.19 g/mol
InChI Key: WDOKKGOSGCTVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-5-(3-fluorophenyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of three fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-5-(3-fluorophenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-5-(3-fluorophenyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of palladium catalysts, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,3-Difluoro-5-(3-fluorophenyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(3-fluorophenyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved in its action may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Difluoro-5-(3-fluorophenyl)aniline include:

  • 2,3-Difluoroaniline
  • 3,5-Difluoroaniline
  • 2,4-Difluoroaniline
  • 2,6-Difluoroaniline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,3-difluoro-5-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-9-3-1-2-7(4-9)8-5-10(14)12(15)11(16)6-8/h1-6H,16H2

InChI Key

WDOKKGOSGCTVGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.